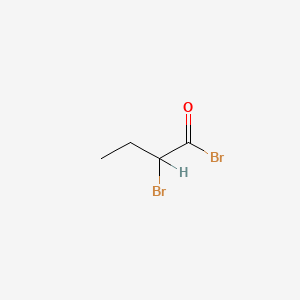

2-Bromobutyryl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDBXNYWNUHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948952 | |

| Record name | 2-Bromobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26074-52-2 | |

| Record name | 2-Bromobutanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobutyryl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutyryl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoisobutyryl Bromide

CAS Number: 20769-85-1 Synonyms: α-Bromoisobutyryl bromide, 2-Bromo-2-methylpropionyl bromide

This technical guide provides comprehensive information on 2-Bromoisobutyryl bromide, a versatile reagent widely utilized in organic synthesis and polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and safety guidelines.

Physicochemical Properties

2-Bromoisobutyryl bromide is a colorless to pale yellow liquid with a strong, pungent odor.[1] It is a highly reactive compound, primarily used as an initiator in controlled radical polymerization and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O | [1][2] |

| Molecular Weight | 229.90 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | 162-164 °C | [1][3] |

| Density | ~1.86 g/cm³ at 25°C | [1] |

| Refractive Index (n²⁰/D) | 1.507 - 1.520 | [1][4] |

| Solubility | Soluble in ether, benzene, chloroform, carbon tetrachloride.[1] Reacts violently with water.[1] |

Synthesis

The most established method for synthesizing 2-Bromoisobutyryl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of isobutyric acid.[5]

References

Synthesis of 2-Bromoisobutyryl bromide via Hell-Volhard-Zelinsky reaction.

An In-depth Technical Guide on the Synthesis of 2-Bromoisobutyryl Bromide via the Hell-Volhard-Zelinsky Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisobutyryl bromide is a crucial building block in organic synthesis, particularly valued as an initiator in Atom Transfer Radical Polymerization (ATRP) for the controlled synthesis of polymers.[1][2][3] It also serves as a versatile reagent in the production of pharmaceuticals and other fine chemicals.[1] The most established and primary method for synthesizing 2-bromoisobutyryl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the α-halogenation of carboxylic acids.[4] This guide provides a comprehensive overview of the synthesis of 2-bromoisobutyryl bromide from isobutyric acid using this classic and reliable method.

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through several key steps when synthesizing 2-bromoisobutyryl bromide from isobutyric acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine.[4]

The mechanism involves:

-

Formation of Isobutyryl Bromide: The reaction initiates with the conversion of the carboxylic acid (isobutyric acid) into an acyl bromide, isobutyryl bromide, by phosphorus tribromide.[4][5]

-

Enolization: The isobutyryl bromide then tautomerizes to its enol form, which is a critical step as it creates a nucleophilic α-carbon.[4]

-

α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the addition of a bromine atom at the α-position, yielding the final product, 2-bromoisobutyryl bromide.[4]

The overall reaction is a substitution of an α-hydrogen on the carboxylic acid with a bromine atom.[4]

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for 2-bromoisobutyryl bromide synthesis.

Quantitative Data

The following table summarizes the quantitative data from a well-established experimental protocol for the synthesis of 2-bromoisobutyryl bromide.[4]

| Parameter | Value | Reference |

| Starting Material | ||

| Isobutyric Acid | 250 g (2.85 moles) | [4] |

| Reagents | ||

| Red Phosphorus | 35 g (0.28 mole) | [4] |

| Bromine | 880 g (5.5 moles) | [4] |

| Reaction Conditions | ||

| Temperature | Warmed to 100°C | [4] |

| Reaction Time | 6 hours | [4] |

| Product Information | ||

| Product Name | α-Bromoisobutyryl bromide | [4] |

| Yield | 493–540 g (75–83%) | [4] |

| Boiling Point | 91–98°C at 100 mm Hg | [4] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-bromoisobutyryl bromide based on a verified procedure.[4]

Materials and Equipment:

-

1-liter three-necked flask with ground-glass joints

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

-

Short helices-packed fractionation column

-

Isobutyric acid

-

Red phosphorus

-

Bromine

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 250 g (2.85 moles) of isobutyric acid and 35 g (0.28 mole) of red phosphorus.[4]

-

Addition of Bromine: While stirring the mixture, add 880 g (5.5 moles) of bromine dropwise from the dropping funnel.[4]

-

Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[4]

-

Workup: Following the reaction period, remove any unreacted bromine and hydrogen bromide by applying a reduced pressure (30 mm Hg).[4]

-

Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[4] Purify the product by fractionation through a short helices-packed column. Collect the main fraction that boils at 91–98°C under a pressure of 100 mm Hg.[4] The expected yield of the final product is between 493–540 g (75–83%).[4]

Caption: Key stages of the experimental workflow for 2-bromoisobutyryl bromide synthesis.

Safety Considerations

2-Bromoisobutyryl bromide is a corrosive and lachrymatory substance.[1] It is also highly reactive and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction is exothermic and should be carried out under controlled conditions.[1]

Conclusion

The Hell-Volhard-Zelinsky reaction provides an effective and high-yielding route for the synthesis of 2-bromoisobutyryl bromide. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Physical and chemical properties of 2-bromo-2-methylpropanoyl bromide.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical and chemical properties of 2-bromo-2-methylpropanoyl bromide, a pivotal reagent in modern organic and polymer chemistry. The document details its characteristics, applications, experimental protocols, and safety considerations to support its effective use in research and development.

Chemical Identity and Structure

2-Bromo-2-methylpropanoyl bromide, also widely known by synonyms such as 2-bromoisobutyryl bromide (BIBB) and α-bromoisobutyryl bromide, is a highly reactive acyl bromide.[1][2][3][4][5][6][7][8] Its bifunctional nature, possessing both a reactive acyl bromide and a tertiary alkyl bromide, makes it an exceptionally versatile building block in synthesis.

Physical Properties

2-Bromo-2-methylpropanoyl bromide is typically a colorless to pale yellow liquid characterized by a strong, pungent, and acrid odor.[1][2][3][5][10] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid with a pungent odor. | [1][2][3][12] |

| Boiling Point | 162-164 °C (at 760 mmHg) 70-72 °C (at 1 mmHg) 36 °C (at 6 mmHg) | [1][3][11][12] |

| Density | 1.82 - 1.95 g/cm³ (at 20-25 °C) | [3][5][8][12] |

| Refractive Index | 1.507 - 1.520 (at 20 °C) | [3][9][11][12] |

| Flash Point | 61.8 °C | [8][12] |

| Vapor Pressure | 2.11 mmHg (at 25 °C) | [12] |

| Solubility | Soluble in organic solvents like dichloromethane, THF, ether, benzene, and chloroform.[1][3] | [1][3] |

| Water Solubility | Reacts violently with water. | [1][3][10][12] |

Chemical Properties and Reactivity

Stability and Storage: The compound is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[4][13] Recommended storage conditions are in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C.[1][4][14] It is incompatible with water, alcohols, bases, amines, strong oxidizing agents, and metals.[4] Upon heating or contact with incompatible materials, it can decompose to release toxic fumes, including hydrogen bromide gas and carbon oxides.[3][4][13]

Reactivity Profile: 2-Bromo-2-methylpropanoyl bromide is a potent acylating agent due to the highly reactive acyl bromide group.[3] It readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols and amines, to form the corresponding esters and amides.[3] This reactivity is fundamental to its role in organic synthesis for introducing the 2-bromo-2-methylpropanoyl moiety into molecules.

Caption: General acylation reaction pathway.

Applications in Research and Drug Development

The unique structure of 2-bromo-2-methylpropanoyl bromide makes it indispensable in several advanced applications.

-

Atom Transfer Radical Polymerization (ATRP): It is one of the most common and efficient initiators for ATRP.[1][3][5] This role allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities, which is critical in materials science and biomedicine.[5]

-

Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] Its ability to modify peptides and serve as a precursor for complex heterocyclic structures is highly valued in drug discovery.[1][15]

-

Organic and Fine Chemical Synthesis: It is broadly used as a versatile reagent for introducing the α-bromoester or α-bromoamide functionalities into organic molecules.[3] This is often a starting point for further transformations in the synthesis of fine chemicals, agrochemicals, and specialty materials.[5]

Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

Synthesis of 2-Bromo-2-methylpropanoyl Bromide: A common laboratory synthesis involves the reaction of 2-bromo-2-methylpropanoic acid with thionyl chloride, often using a catalyst like N,N-dimethylformamide (DMF), to form an intermediate acid chloride.[5] This intermediate is subsequently treated with hydrogen bromide to yield the final product.[5] The reaction is highly exothermic and requires careful control of conditions.[5]

Example Protocol: Synthesis of 2-Bromo-2-methylpropanamide This protocol demonstrates a typical acylation reaction using 2-bromo-2-methylpropanoyl bromide.[16]

-

Materials:

-

2-bromo-2-methylpropanoyl bromide (11 mL)

-

Light petroleum ether (250 mL)

-

Aqueous ammonia (50 mL)

-

Standard glassware for reaction and filtration at 0 °C

-

-

Procedure:

-

A solution of 2-bromo-2-methylpropanoyl bromide (11 mL) in light petroleum ether (250 mL) is prepared in a flask and cooled to 0 °C in an ice bath.

-

While vigorously stirring the solution, aqueous ammonia (50 mL) is added in portions.

-

A precipitate will form during the addition.

-

Stirring is continued for an additional 30 minutes at 0 °C after the addition is complete.

-

The resulting solid precipitate (2-Bromo-2-methylpropanamide) is collected by filtration.

-

The collected solid is washed with water (2 x 50 mL) to remove any remaining salts.

-

The final product is dried, yielding a white solid (typical yield: ~96%).[16]

-

Caption: Experimental workflow for amide synthesis.

Spectroscopic Data

-

Infrared (IR) Spectrum: The IR spectrum conforms to the structure, showing characteristic peaks for the acyl bromide functional group.[9] Key absorptions include a strong C=O stretching vibration. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-750 cm⁻¹.[17]

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which can be used for identification purposes.[7]

Safety and Handling

2-Bromo-2-methylpropanoyl bromide is a hazardous and corrosive substance that must be handled with stringent safety precautions.[1][10]

-

Primary Hazards:

-

Handling Recommendations:

-

All work should be conducted in a well-ventilated chemical fume hood.[3][4][14]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, acid-resistant gloves, and protective clothing.[3][4][13][14]

-

Avoid all contact with eyes, skin, and clothing.[14] Do not ingest or inhale vapors.[14]

-

Due to its high reactivity with water, prevent any contact with moisture, including moist air.[4][14] Handle under an inert atmosphere whenever possible.[4]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

-

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][14]

-

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jecibiochem.com [jecibiochem.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. Propanoyl bromide, 2-bromo-2-methyl- | CymitQuimica [cymitquimica.com]

- 7. Propanoyl bromide, 2-bromo-2-methyl- [webbook.nist.gov]

- 8. lookchem.com [lookchem.com]

- 9. 2-Bromo-2-methylpropionyl Bromide, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Bromo-2-methylpropionyl bromide - Hazardous Agents | Haz-Map [haz-map.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chembk.com [chembk.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 2-Bromo-2-methylpropionyl bromide(20769-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]

- 17. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. kscl.co.in [kscl.co.in]

An In-depth Technical Guide to the Chemical Reactivity of 2-Bromoisobutyryl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisobutyryl bromide (BIBB) is a highly reactive and versatile bifunctional molecule widely employed in organic synthesis and polymer chemistry.[1][2] Its structure, featuring both a reactive acyl bromide and a tertiary alkyl bromide, makes it a valuable reagent for a variety of chemical transformations.[1] The acyl bromide moiety allows for facile reactions with a wide range of nucleophiles to form stable amide and ester linkages, while the α-bromo group serves as a key functional handle, most notably as an initiator for Atom Transfer Radical Polymerization (ATRP).[3][4] This dual reactivity makes BIBB a critical building block in the synthesis of complex molecules, functional polymers, and bioconjugates relevant to drug development and materials science.

This technical guide provides a comprehensive overview of the chemical reactivity of 2-bromoisobutyryl bromide with common nucleophiles, including amines, alcohols, water, and thiols. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data to aid researchers in the effective utilization of this important reagent.

Core Reactivity and Mechanism

The primary reaction of 2-bromoisobutyryl bromide with nucleophiles is nucleophilic acyl substitution . The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the bromine atom.[5] This makes it susceptible to attack by a wide range of nucleophiles.[6]

The generally accepted mechanism proceeds through a two-step addition-elimination pathway, as illustrated below.

Figure 1: General mechanism of nucleophilic acyl substitution on 2-bromoisobutyryl bromide.

The reactivity of the acyl bromide is the highest among the carboxylic acid derivatives, following the general trend: Acyl Halide > Anhydride > Ester > Amide.[5] This high reactivity is attributed to the excellent leaving group ability of the bromide ion.

Reactivity with Specific Nucleophiles

Amines: Formation of Amides

2-Bromoisobutyryl bromide reacts readily with primary and secondary amines to form the corresponding N-substituted 2-bromo-2-methylpropanamides.[7] The reaction is typically rapid and exothermic. To neutralize the hydrogen bromide byproduct, a non-nucleophilic base, such as triethylamine or pyridine, is commonly added.

Quantitative Data for Amidation Reactions

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aqueous Ammonia | - | Petroleum Ether | 0 | 0.5 | 96 | [8] |

| p-Phenylenediamine | Triethylamine | THF | Room Temp. | Overnight | High | [9] |

| 2-Arylethylamines | Triethylamine | Ethylene Dichloride | Room Temp. | 3 | 46-94 | [10] |

| Dopamine | - | - | - | - | - | [11] |

Experimental Protocol: Synthesis of 2-Bromo-2-methylpropanamide [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoisobutyryl bromide (11 mL) in light petroleum ether (250 mL).

-

Reaction Execution: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add aqueous ammonia (50 mL) in portions.

-

Work-up and Purification: Continue stirring for an additional 30 minutes. Collect the resulting precipitate by filtration and wash it with water (2 x 50 mL) to yield 2-bromo-2-methylpropanamide as a white solid.

Figure 2: Experimental workflow for the synthesis of 2-bromo-2-methylpropanamide.

Alcohols: Formation of Esters

The reaction of 2-bromoisobutyryl bromide with alcohols (alcoholysis) yields 2-bromo-2-methylpropanoates.[7] Similar to amidation, this reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Quantitative Data for Esterification Reactions

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| tert-Butanol | - | Dichloromethane | 41 | 5 | High (99% purity) | [12] |

| Starch | DMAP | - | 40 | 24 | - | [13] |

| Phenols | Cs₂CO₃ | DMF | 50-55 | 3 | up to 81 | [14] |

| Phthalic Acids (with lipase) | - | Ionic Liquid | 90-120 | 1 | up to 74 | [15] |

Experimental Protocol: Synthesis of tert-Butyl 2-bromo-2-methylpropanoate [12]

-

Reaction Setup: In a three-necked flask, combine 2-bromoisobutyric acid (100 g), dichloromethane (200 g), p-hydroxyanisole (1 g), and tert-butanol (10 g). Add a cation exchange resin.

-

Reaction Execution: Maintain the temperature at 41 °C and introduce isobutene (55 g) over 2 hours. Continue the reaction for another 3 hours.

-

Work-up and Purification: Filter off the cation exchange resin. Adjust the pH of the reaction solution to 6.5 with triethylamine. Perform atmospheric distillation at 80 °C, followed by distillation under reduced pressure to obtain the product.

Water: Hydrolysis

2-Bromoisobutyryl bromide reacts vigorously and exothermically with water to produce 2-bromoisobutyric acid and hydrogen bromide.[7] This high sensitivity to moisture necessitates that all reactions involving BIBB be conducted under anhydrous conditions, often under an inert atmosphere (e.g., nitrogen or argon).

Thiols: Formation of Thioesters

The reaction of 2-bromoisobutyryl bromide with thiols is expected to proceed via nucleophilic acyl substitution to form S-alkyl 2-bromo-2-methylpropanethioates. While specific literature on the reaction of BIBB with thiols is not abundant, the general reactivity of acyl halides with thiols suggests this transformation is feasible. The use of a base would likely be required to deprotonate the thiol to the more nucleophilic thiolate.

Experimental Protocol: General Synthesis of Alkyl Thioacetates from Alkyl Halides [17]

While not specific to BIBB, this general protocol can be adapted:

-

Reagent Preparation: Prepare a polymer-supported sodium thioacetate or use a solution of a thiol and a non-nucleophilic base.

-

Reaction Execution: React the alkyl halide (in this case, 2-bromoisobutyryl bromide) with the thiolate source in a suitable anhydrous solvent at room temperature.

-

Work-up and Purification: After the reaction is complete, the product can be isolated by filtration to remove any solid byproducts and evaporation of the solvent.

Side Reactions

While nucleophilic acyl substitution is the primary reaction pathway, side reactions can occur, particularly in the context of ATRP initiator synthesis. One notable side reaction is the oxidative alkyne-alkyne coupling when using alkyne-functionalized initiators derived from BIBB under ATRP conditions.[9]

Product Characterization

The products of the reaction of 2-bromoisobutyryl bromide with nucleophiles can be characterized using standard analytical techniques.

Infrared (IR) Spectroscopy

-

Amides: The resulting N-substituted 2-bromo-2-methylpropanamides will show a characteristic C=O stretching vibration in the range of 1650-1690 cm⁻¹.[6]

-

Esters: The C=O stretch of the resulting 2-bromo-2-methylpropanoates typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters.[7][18] The C-O stretching vibrations will appear as strong bands in the 1000-1300 cm⁻¹ region.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons of the two methyl groups on the isobutyryl moiety are equivalent and will typically appear as a singlet in the range of 1.8-2.0 ppm. The chemical shifts of the protons on the nucleophile will be shifted upon formation of the amide or ester linkage. For example, in N-alkyl amides, the protons on the carbon adjacent to the nitrogen will be deshielded.[12][20][21][22]

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 160-180 ppm. The quaternary carbon bearing the bromine atom and the two methyl groups will also be observable.

Conclusion

2-Bromoisobutyryl bromide is a highly reactive and valuable reagent for the synthesis of a wide array of organic molecules and polymers. Its primary mode of reactivity with nucleophiles is through a rapid nucleophilic acyl substitution mechanism, leading to the formation of amides, esters, and other derivatives. A thorough understanding of its reactivity, coupled with careful control of reaction conditions, particularly the exclusion of moisture, is essential for its successful application in research and development. The experimental protocols and characterization data provided in this guide serve as a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. 2-Bromoisobutyryl Bromide | 20769-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]

- 4. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 11. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mdpi.com [mdpi.com]

- 14. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. compoundchem.com [compoundchem.com]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

2-Bromoisobutyryl bromide molecular formula and molecular weight.

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromoisobutyryl bromide, a key reagent in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who utilize this compound in their work.

Core Properties

2-Bromoisobutyryl bromide, also known as α-Bromoisobutyryl bromide or Bromodimethylacetyl bromide, is a widely used initiator in atom transfer radical polymerization (ATRP).[1] Its bifunctional nature, containing both an acyl bromide and an alkyl bromide, makes it a versatile building block in organic synthesis.

Quantitative Data

The fundamental molecular properties of 2-Bromoisobutyryl bromide are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H6Br2O[1][2][3] |

| Molecular Weight | 229.90 g/mol [2][3] |

| CAS Number | 20769-85-1[1][3] |

Synthesis Protocol

A common method for the synthesis of 2-Bromoisobutyryl bromide involves the bromination of isobutyric acid. The following is a representative experimental protocol:

-

Combine isobutyric acid and red phosphorus in a suitable reaction vessel.

-

Add bromine dropwise to the mixture.

-

Heat the reaction mixture to 100°C and maintain for 6 hours.

-

After the reaction is complete, remove any unreacted bromine and hydrogen bromide by distillation under reduced pressure.

-

Cool the mixture and separate the phosphorous acid.

-

The resulting crude 2-bromoisobutyryl bromide is then purified by fractional distillation under reduced pressure, collecting the fraction at 91-98°C (13.3kPa).[4]

Structural Information

The molecular structure of 2-Bromoisobutyryl bromide is central to its reactivity. The following diagram illustrates the connectivity of the atoms within the molecule.

Caption: Molecular graph of 2-Bromoisobutyryl bromide.

Applications

2-Bromoisobutyryl bromide is a crucial reagent in polymer chemistry, particularly as an initiator for ATRP. This allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. It is used to functionalize surfaces, such as graphene oxide, by introducing hydroxyl groups.[1] Furthermore, it plays a role in the preparation of polycaprolactone macroinitiators and the anchoring of ATRP initiators to the exterior surface of mesoporous silica nanoparticles.[1] In organic synthesis, it is utilized in the preparation of N-protected halodienamides, which are precursors to four- and five-membered lactams.[1]

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-bromoisobutyryl bromide (BIBB) in common organic solvents. BIBB is a cornerstone reagent in various chemical syntheses, most notably as an initiator in Atom Transfer Radical Polymerization (ATRP), and its efficacy is critically dependent on its behavior in solution.[1][2][3] This document outlines its solubility profile, provides experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Concept: Reactivity Overides Solubility

2-Bromoisobutyryl bromide is a colorless to pale yellow liquid characterized by a pungent odor and high reactivity.[1][4][5] Its chemical structure, featuring a highly reactive acyl bromide, makes it exceptionally susceptible to nucleophilic attack.[1][4] This inherent reactivity is the paramount consideration when selecting a suitable solvent, often taking precedence over simple physical dissolution. While BIBB is readily miscible with a range of aprotic organic solvents, its interaction with protic solvents results in rapid decomposition.[1] Due to this high reactivity, quantitative solubility data is scarce in scientific literature. Therefore, this guide focuses on qualitative solubility and chemical compatibility to ensure successful and safe experimental outcomes.

Data Presentation: Solubility and Compatibility Profile

The choice of solvent for 2-bromoisobutyryl bromide is dictated by both its ability to dissolve the compound and its chemical inertness towards it. The following table summarizes the qualitative solubility and suitability of various common organic solvents for use with BIBB.

| Solvent Class | Examples | Solubility/Miscibility | Suitability & Remarks |

| Aprotic Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon tetrachloride | Easily Soluble/Miscible[1][4] | Highly Suitable: These are often the solvents of choice for reactions involving 2-bromoisobutyryl bromide due to their inert nature.[1] |

| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble/Miscible[1][4] | Suitable with Caution: Generally suitable, but peroxide formation in aged ethers should be a consideration. THF is a common solvent for ATRP and should be dried before use.[1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Easily Soluble[4] | Suitable: Generally inert and can be used in various reactions. |

| Ketones | Acetone | Miscible[6][7][8][9] | Suitable with Caution: While miscible, the enolizable protons in acetone could potentially lead to side reactions under certain conditions. Use of freshly distilled, dry acetone is recommended. |

| Sulfides | Carbon disulfide | Miscible[6][7][8][9] | Suitable: A non-polar, aprotic solvent that is compatible with BIBB. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Unsuitable: 2-Bromoisobutyryl bromide reacts vigorously with water in an exothermic hydrolysis reaction to produce 2-bromoisobutyric acid and hydrogen bromide.[1][4] It also reacts with alcohols to form esters.[5] |

| Amines | Primary and Secondary Amines | Reactive [1] | Unsuitable as Solvents: Reacts readily to form amides.[1][4] Tertiary amines are often used as bases in reactions with 2-bromoisobutyryl bromide.[1] |

| Basic Solvents | Pyridine and other basic compounds | Reactive [1] | Unsuitable as Solvents: Reacts with bases.[1] |

Experimental Protocols: Determining Solubility and Stability

Given the reactive nature of 2-bromoisobutyryl bromide, any experimental determination of its solubility must be conducted with stringent safety precautions and under anhydrous conditions.

Objective: To qualitatively determine the miscibility and short-term stability of 2-bromoisobutyryl bromide in a given aprotic organic solvent.

Materials:

-

2-Bromoisobutyryl bromide (handle in a fume hood)

-

Anhydrous organic solvent to be tested

-

Dry glassware (e.g., test tubes, vials with septa)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

Solvent Preparation: Dispense a measured volume (e.g., 5 mL) of the anhydrous organic solvent into a dry test tube or vial under an inert atmosphere.

-

Initial Observation: Observe the solvent for any signs of turbidity or reaction with trace impurities.

-

Addition of 2-Bromoisobutyryl Bromide: Carefully add a small, measured amount (e.g., 0.1 mL) of 2-bromoisobutyryl bromide to the solvent via syringe.[1]

-

Assessing Miscibility: If no immediate reaction is observed, gently agitate the mixture and observe. The 2-bromoisobutyryl bromide should form a clear, homogeneous solution if it is miscible.[1]

-

Monitoring Stability (Optional): For a more detailed analysis, the stability of the solution over time can be monitored.[1] This can be done by:

-

Visual Inspection: Periodically check the solution for any changes in color, formation of a precipitate, or gas evolution.

-

Spectroscopic Analysis (e.g., ¹H NMR): For a more quantitative assessment of stability, a sample of the solution can be taken at different time intervals and analyzed by ¹H NMR to detect any degradation products.

-

Safety Precautions:

-

Always handle 2-bromoisobutyryl bromide in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Bromoisobutyryl bromide is corrosive and moisture-sensitive.[8][9][10] Avoid contact with skin and eyes.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for selecting a suitable solvent for a reaction involving 2-bromoisobutyryl bromide.

Caption: Workflow for Solvent Selection for 2-Bromoisobutyryl Bromide.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. jecibiochem.com [jecibiochem.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]

- 7. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromoisobutyryl Bromide CAS#: 20769-85-1 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 2-Bromoisobutyryl bromide (BiBB). Given the widespread use of BiBB as an initiator in Atom Transfer Radical Polymerization (ATRP) and a reagent in organic synthesis, a thorough knowledge of its thermal properties is crucial for safe handling, reaction optimization, and storage.

Physicochemical Properties of 2-Bromoisobutyryl Bromide

2-Bromoisobutyryl bromide is a colorless to light yellow liquid with a pungent odor.[1] It is a highly reactive compound, primarily due to the presence of two bromine atoms and a carbonyl group.[2] The acyl bromide functional group makes it a potent electrophile and acylating agent, readily reacting with nucleophiles such as water, alcohols, and amines.[3][4] It is miscible with organic solvents like acetone and carbon disulfide but reacts with water.[5][6]

Table 1: Physical and Chemical Properties of 2-Bromoisobutyryl Bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Br₂O | [1] |

| Molecular Weight | 229.9 g/mol | |

| CAS Number | 20769-85-1 | [1] |

| Boiling Point | 162-164 °C (decomposes) | [7] |

| Density | 1.86 g/mL at 20 °C | [8] |

| Refractive Index | n20/D 1.507 | [8] |

| Flash Point | >110°C | [8] |

| Vapor Pressure | 2.11 mmHg at 25°C | [8] |

Thermal Stability and Hazardous Decomposition

Upon thermal decomposition or combustion, 2-Bromoisobutyryl bromide is known to release irritating and toxic gases and vapors. The primary hazardous decomposition products identified are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen halides (primarily Hydrogen Bromide, HBr)

Due to its reactivity, particularly with water, it should be stored in a cool, dry, and well-ventilated place under an inert atmosphere to prevent decomposition.[1] Incompatible materials to avoid include bases, strong oxidizing agents, alcohols, amines, and metals.

Proposed Thermal Decomposition Pathway

Based on the principles of organic chemistry and the identified decomposition products, a plausible thermal decomposition pathway for 2-Bromoisobutyryl bromide can be proposed. The high reactivity of the acyl bromide and the presence of a tertiary carbon bearing a bromine atom are key factors. The decomposition is likely to proceed through a combination of elimination and radical fragmentation reactions, especially at elevated temperatures.

A potential initial step could be the elimination of hydrogen bromide (HBr) to form methacryloyl bromide. Subsequent decomposition of this unsaturated acyl bromide and other intermediates would lead to the formation of carbon monoxide, carbon dioxide, and various other smaller brominated and hydrocarbon fragments.

References

- 1. Aldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 2-Bromoisobutyryl Bromide | 20769-85-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Bromoisobutyryl Bromide | 20769-85-1 | TCI AMERICA [tcichemicals.com]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Esterification of Hydroxyl Groups with 2-Bromoisobutyryl Bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism between 2-bromoisobutyryl bromide and hydroxyl groups. This reaction is a cornerstone in polymer chemistry, particularly for the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. The guide details the underlying chemical principles, presents quantitative data from representative experiments, and offers a detailed experimental protocol.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of 2-bromoisobutyryl bromide with an alcohol (a compound containing a hydroxyl group) is a classic example of nucleophilic acyl substitution, proceeding via a nucleophilic addition-elimination mechanism.[1][2][3] 2-Bromoisobutyryl bromide is a highly reactive acyl bromide, making it a potent acylating agent for nucleophiles like alcohols.[4][5]

The mechanism can be delineated in the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the oxygen atom of the hydroxyl group, which acts as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of the 2-bromoisobutyryl bromide.[2][6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen π-bond and the formation of a transient tetrahedral intermediate. In this state, the carbonyl carbon's hybridization changes from sp² to sp³.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the bromide ion (Br⁻)—an excellent leaving group—is eliminated.[2][3]

-

Deprotonation: The resulting intermediate is a protonated ester (an oxonium ion). A weak base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed.[4] The base deprotonates the oxonium ion to yield the final, stable ester product and the corresponding ammonium salt (e.g., triethylammonium bromide).

The overall reaction is highly favorable and typically proceeds with high yield due to the high reactivity of the acyl bromide.[3]

Caption: Nucleophilic addition-elimination mechanism.

Quantitative Data Summary

This reaction is widely applicable to various substrates containing hydroxyl groups, from simple alcohols to complex macromolecules like starch or surface-modified materials.[7][8] Reaction conditions are generally mild, and yields are typically high. The following table summarizes representative quantitative data from cited experimental protocols.

| Substrate (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Bromide:Base) | Yield | Reference |

| 2-Methoxyphenol | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp. | 12 | 1 : 1.2 : 1.5 | High (not specified) | [4] |

| Furfuryl alcohol | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 2 | 1 : 1.1 : 1.1 | >95% | [9] (Implied) |

| Acetyl-CoA synthetase (ACS) Starch | Triethylamine (Et₃N) & DMAP | Tetrahydrofuran (THF) | 40 | 24 | Varies | N/A (DS measured) | [7] |

| Oligomeric caprolactone diol | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 24 | Not specified | High (not specified) | [8] |

DS = Degree of Substitution DMAP = 4-Dimethylaminopyridine (catalyst)

Detailed Experimental Protocol

The following is a generalized, detailed methodology for the esterification of a hydroxyl-containing substrate with 2-bromoisobutyryl bromide. This protocol is based on common laboratory practices for synthesizing ATRP initiators.[4][7]

Safety Precaution: 2-bromoisobutyryl bromide is highly corrosive, moisture-sensitive, and a lachrymator.[4][5] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be rigorously dried before use.

Materials:

-

Substrate containing hydroxyl groups (e.g., a functional alcohol, polymer)

-

2-Bromoisobutyryl bromide (BIBB)

-

Anhydrous Triethylamine (Et₃N) or Pyridine

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles/syringes

-

Ice bath

-

Standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base, such as triethylamine (1.5 equivalents), to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[4]

-

Addition of Acyl Bromide: Slowly add 2-bromoisobutyryl bromide (1.2 equivalents) dropwise to the cooled, stirred solution over a period of 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.[4][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical techniques.

-

Work-up:

-

Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt precipitate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.[4]

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified further, typically by silica gel column chromatography, to yield the pure ester.[4]

-

Caption: General experimental workflow for esterification.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [wap.guidechem.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoisobutyryl bromide (BIBB) is a cornerstone reagent in modern organic and polymer chemistry, prized for its high reactivity and versatility. This technical guide provides a comprehensive analysis of the electrophilic nature of BIBB, a characteristic that underpins its utility as a potent acylating agent and a widely used initiator in atom transfer radical polymerization (ATRP). This document details the electronic and structural factors governing its electrophilicity, presents available physicochemical and spectroscopic data, and offers detailed experimental protocols for its synthesis and key applications. Through a combination of tabulated data, reaction diagrams, and procedural workflows, this guide serves as an essential resource for professionals leveraging the unique reactivity of 2-Bromoisobutyryl bromide in their research and development endeavors.

Core Concepts: Understanding the Electrophilicity of 2-Bromoisobutyryl Bromide

The pronounced electrophilicity of 2-Bromoisobutyryl bromide is primarily attributed to the electronic properties of the acyl bromide functional group. The carbonyl carbon is rendered highly electron-deficient, and therefore susceptible to nucleophilic attack, due to the cumulative electron-withdrawing effects of the carbonyl oxygen and the two bromine atoms.

-

Inductive and Resonance Effects: The bromine atom of the acyl bromide group is a good leaving group, which facilitates nucleophilic acyl substitution. The unique structure of BIBB, featuring a second bromine atom at the α-position, further enhances the electrophilicity of the carbonyl carbon through an inductive effect.[1]

-

Reactivity of Acyl Halides: Within the hierarchy of carboxylic acid derivatives, acyl halides are among the most reactive.[2] The reactivity trend generally follows the strength of the hydrohalic acid, making acyl bromides more reactive than acyl chlorides. This high reactivity allows for efficient reactions with a wide range of nucleophiles, including alcohols, amines, and even less reactive nucleophiles.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Bromoisobutyryl bromide is provided below for easy reference.

Table 1: Physicochemical Properties of 2-Bromoisobutyryl Bromide

| Property | Value | Reference(s) |

| CAS Number | 20769-85-1 | [3] |

| Molecular Formula | C₄H₆Br₂O | [3] |

| Molecular Weight | 229.90 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 162-164 °C | [4] |

| Density | ~1.86 g/cm³ at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.507 | [4] |

| Solubility | Reacts with water; soluble in ethers, acetone, carbon disulfide. | [3][4] |

Table 2: Spectroscopic Data for 2-Bromoisobutyryl Bromide

| Spectroscopic Technique | Key Features and Observed Values | Reference(s) |

| ¹H NMR | A singlet is observed for the two equivalent methyl groups. | [5] |

| ¹³C NMR | Signals corresponding to the methyl carbons, the quaternary α-carbon, and the carbonyl carbon. | [6] |

| Infrared (IR) Spectroscopy | A strong C=O stretching absorption is expected in the range of 1750-1810 cm⁻¹, characteristic of acyl bromides. The C-Br stretch is typically observed between 515-690 cm⁻¹. | [7][8] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms. | [5] |

Key Reactions and Mechanistic Pathways

The electrophilic carbonyl carbon of 2-Bromoisobutyryl bromide is the focal point of its reactivity, readily undergoing nucleophilic acyl substitution.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic attack on the carbonyl carbon of BIBB.

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromoisobutyryl bromide and its application in surface-initiated atom transfer radical polymerization (SI-ATRP) are provided below.

Synthesis of 2-Bromoisobutyryl Bromide via the Hell-Volhard-Zelinsky Reaction

This protocol describes a standard laboratory procedure for the synthesis of 2-Bromoisobutyryl bromide.[9]

Materials:

-

Isobutyric acid

-

Red phosphorus

-

Bromine

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine isobutyric acid and red phosphorus.

-

With continuous stirring, add bromine dropwise from the dropping funnel. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 100°C for 6 hours.

-

Cool the mixture and remove unreacted bromine and hydrogen bromide under reduced pressure.

-

Carefully decant the crude 2-Bromoisobutyryl bromide from the phosphorous acid layer.

-

Purify the crude product by fractional distillation under reduced pressure.

Diagram 2: Workflow for the Synthesis of 2-Bromoisobutyryl Bromide

Caption: Synthesis workflow for 2-Bromoisobutyryl bromide.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using 2-Bromoisobutyryl Bromide

This protocol outlines the general steps for immobilizing a BIBB-based initiator on a hydroxyl-functionalized surface and subsequent polymer brush growth.

Materials:

-

Substrate with surface hydroxyl groups (e.g., silicon wafer, glass slide)

-

2-Bromoisobutyryl bromide (BIBB)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine)

-

Monomer

-

ATRP catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., PMDETA, bipyridine)

-

Schlenk flask or glovebox for inert atmosphere

Procedure:

Stage 1: Initiator Immobilization

-

Thoroughly clean and dry the substrate to ensure a high density of surface hydroxyl groups.

-

In an inert atmosphere, place the substrate in a solution of anhydrous solvent and a base.

-

Cool the solution to 0°C and slowly add 2-Bromoisobutyryl bromide.

-

Allow the reaction to proceed for a specified time to form a self-assembled monolayer of the initiator.

-

Rinse the substrate thoroughly with solvent to remove any unreacted reagents.

Stage 2: Surface-Initiated Polymerization

-

Prepare the polymerization solution in an inert atmosphere by dissolving the monomer, catalyst, and ligand in an appropriate solvent.

-

Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas.

-

Immerse the initiator-functionalized substrate into the deoxygenated polymerization solution.

-

Maintain the reaction at the desired temperature for the target polymerization time.

-

Terminate the polymerization by exposing the reaction to air.

-

Thoroughly wash the substrate to remove any non-grafted polymer and catalyst residues.

Diagram 3: Experimental Workflow for SI-ATRP

Caption: Workflow for surface-initiated ATRP using BIBB.

Conclusion

2-Bromoisobutyryl bromide's high electrophilicity, a direct consequence of its acyl bromide functionality, establishes it as a powerful and versatile reagent in chemical synthesis. Its utility is most prominently demonstrated in its role as a precursor for ATRP initiators, enabling the synthesis of well-defined polymers and the modification of surfaces with polymer brushes. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals aiming to harness the synthetic potential of this important molecule. Careful handling and consideration of its reactive nature are paramount for successful and safe experimentation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]

- 5. 2-Bromoisobutyryl Bromide(20769-85-1) MS spectrum [chemicalbook.com]

- 6. 2-Bromoisobutyryl Bromide(20769-85-1) 13C NMR [m.chemicalbook.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Commercial suppliers and purity grades of 2-Bromoisobutyryl bromide.

2-Bromoisobutyryl Bromide: A Technical Guide for Researchers

Introduction: 2-Bromoisobutyryl bromide (BIBB) is a highly reactive, colorless to light yellow liquid with a pungent odor, identified by the CAS number 20769-85-1.[1][2][3] Its chemical formula is C4H6Br2O, and it has a molecular weight of 229.90 g/mol .[3] This bifunctional compound, featuring both an acyl bromide and a tertiary alkyl bromide, is a crucial reagent in organic synthesis and polymer chemistry. It is particularly valued as a powerful initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined structures and low dispersity.[3][4] Its high reactivity also makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3][5]

Commercial Availability and Purity

2-Bromoisobutyryl bromide is available from a range of commercial chemical suppliers in various purity grades, typically analyzed by Gas Chromatography (GC). Researchers should select a grade appropriate for their specific application, with higher purity being critical for sensitive polymerization reactions.

| Supplier | Purity Grade(s) Offered | CAS Number | Appearance |

| TCI America | >98.0% (GC) | 20769-85-1 | Colorless to Light yellow clear liquid |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 20769-85-1 | Light yellow liquid |

| Sigma-Aldrich (Aldrich) | 98% | 20769-85-1 | Not specified |

| ChemScene | ≥98% | 20769-85-1 | Not specified |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | 20769-85-1 | Not specified |

| Hebei Yanxi Chemical Co., Ltd. | 99% | 20769-85-1 | Not specified |

This table is a summary of commercially available grades and may not be exhaustive. Researchers should consult individual suppliers for the most current specifications.

Physicochemical Properties

A summary of key quantitative data for 2-Bromoisobutyryl bromide is provided below.

| Property | Value |

| Molecular Formula | C₄H₆Br₂O[2] |

| Molecular Weight | 229.91 g/mol [6] |

| Boiling Point | 160°C to 164°C[1][6] |

| Density | ~1.86 g/cm³[3][6] |

| Refractive Index (n20/D) | ~1.507 to 1.51[1][7] |

| Flash Point | >110°C (230°F)[6] |

| Solubility | Miscible with acetone and carbon disulfide[1][6] |

| Sensitivity | Moisture sensitive[6][7] |

Core Applications in Research and Development

The primary application of 2-Bromoisobutyryl bromide is as an initiator, or more accurately, a precursor for creating initiators, for Atom Transfer Radical Polymerization (ATRP).[3][4]

1. Atom Transfer Radical Polymerization (ATRP): ATRP is a dominant technique for creating well-defined polymers.[4] The process relies on a reversible equilibrium between active (radical) and dormant species, mediated by a transition metal catalyst (typically copper-based).[4] This dynamic equilibrium minimizes radical concentration, suppressing termination reactions.[4]

While stable esters like ethyl α-bromoisobutyrate (EBiB) are used to directly initiate polymerization in solution, the high reactivity of BIBB's acyl bromide group makes it an ideal functionalization agent.[4] It readily reacts with nucleophiles such as hydroxyl (-OH) or amine (-NH₂) groups on surfaces or molecules to covalently attach the initiating α-bromoisobutyryl moiety.[4] This "grafting from" approach is fundamental for:

-

Fabricating Polymer Brushes: Creating dense polymer layers on surfaces for applications like anti-fouling coatings, sensors, or smart surfaces.[4][8]

-

Synthesizing Star Polymers: Growing polymers from a central polyol core.[4]

-

Creating Macroinitiators: Modifying existing polymers to initiate the growth of new polymer chains.[1][4]

2. Pharmaceutical and Agrochemical Synthesis: BIBB serves as a versatile intermediate for synthesizing a range of organic compounds.[1][5] It is used to prepare N-protected halodienamides, which can yield four- and five-membered lactams, structures found in various bioactive molecules.[1][6] By introducing brominated acyl groups, it can be used to modify the structure of potential drug candidates to enhance their biological activity.[5]

Key Signaling and Reaction Pathways

The core mechanism of ATRP involves the activation of a dormant species (R-X) by a catalyst complex to form a radical, which then propagates before being deactivated.

Caption: The core activation-deactivation equilibrium in ATRP.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoisobutyryl Bromide (Hell-Volhard-Zelinsky Reaction)

This protocol describes the synthesis of BIBB from isobutyric acid.[9][10]

Materials and Equipment:

-

1-liter three-necked flask with ground-glass joints

-

Dropping funnel and mechanical stirrer

-

Reflux condenser and heating mantle

-

Vacuum distillation apparatus with a short helices-packed column[9]

Methodology:

-

Reaction Setup: Combine the isobutyric acid and red phosphorus in the three-necked flask equipped with the stirrer, dropping funnel, and reflux condenser.[9]

-

Addition of Bromine: While stirring the mixture, add bromine dropwise from the funnel.[9][10]

-

Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[9][10]

-

Workup: Following the reaction period, remove unreacted bromine and hydrogen bromide by applying a reduced pressure (e.g., 30 mm Hg).[9][10]

-

Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[9] Purify the product by fractional distillation, collecting the fraction that boils at 91–98°C under a pressure of 100 mm Hg.[9][10] The expected yield is 75–83%.[9]

Caption: Experimental workflow for the synthesis of BIBB.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) using BIBB

This protocol details the "grafting from" approach to grow polymer brushes from a hydroxyl-rich surface like a silicon wafer.[8]

Materials and Equipment:

-

Substrate (e.g., Silicon wafers)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Sealed reaction vessel, inert atmosphere supply (Nitrogen or Argon)

-

2-Bromoisobutyryl bromide (BIBB)

-

Anhydrous solvent (e.g., dichloromethane)

-

Triethylamine (or other base)

-

Monomer (e.g., methyl methacrylate), Catalyst (e.g., Cu(I)Br), Ligand (e.g., PMDETA)

-

Polymerization solvent (e.g., toluene)

-

Schlenk flask

Methodology:

Stage 1: Substrate Preparation and Activation

-

Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to clean and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).[8]

-

Rinsing: Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.[8]

Stage 2: Initiator Immobilization

-

Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere.[8]

-

Initiator Solution: Prepare a solution of the anhydrous solvent, triethylamine, and BIBB.

-

Immobilization: Inject the initiator solution into the reaction vessel and allow the reaction to proceed for several hours to allow the esterification of surface hydroxyl groups with BIBB.[8]

-

Washing: After the reaction, rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), ethanol, and deionized water to remove unreacted reagents.[8]

-

Drying: Dry the initiator-functionalized substrate under a stream of nitrogen.[8]

Stage 3: Surface-Initiated Polymerization

-

Polymerization Solution: In a Schlenk flask, add the monomer, ligand (e.g., PMDETA), and polymerization solvent.[8] Deoxygenate the solution using freeze-pump-thaw cycles.[11]

-

Catalyst Addition: Add the catalyst (e.g., Cu(I)Br) to the flask under an inert atmosphere.[8]

-

Polymerization: Place the initiator-functionalized substrate into the flask to start the polymerization.[8] Allow the reaction to proceed for the desired time to achieve the target polymer brush length.

-

Termination: Terminate the polymerization by exposing the reaction to air.[11]

-

Final Rinsing: Remove the substrate and rinse thoroughly with a good solvent (e.g., THF) to remove any non-grafted polymer, then dry.

Caption: Experimental workflow for Surface-Initiated ATRP (SI-ATRP).[8]

Protocol 3: Purification of Polymer Synthesized by ATRP

Impurities in an ATRP reaction mixture typically include the copper catalyst, unreacted monomer, and residual initiator.[12] Precipitation is a common and effective purification method.[12]

Materials and Equipment:

-

Crude polymer solution (e.g., Poly(methyl methacrylate) in THF)

-

Good solvent (e.g., Tetrahydrofuran - THF)

-

Non-solvent (e.g., cold Methanol or Hexane)[12]

-

Beakers, dropping funnel, magnetic stirrer

-

Vacuum filtration apparatus

Methodology (Purification of PMMA by Precipitation):

-

Dissolve Polymer: Dissolve the crude, viscous polymer reaction mixture in a minimal amount of a good solvent like THF.[12]

-

Prepare Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.[12]

-

Precipitate Polymer: While vigorously stirring the cold non-solvent, add the polymer solution dropwise. A precipitate should form immediately.[12]

-

Isolate Polymer: After all the solution has been added, continue stirring for approximately 30 minutes. Collect the precipitated polymer by vacuum filtration.[12]

-

Wash Polymer: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.[12]

-

Dry Polymer: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.[12]

Safety and Handling

2-Bromoisobutyryl bromide is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[2][13]

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[13][14][15]

-

Toxicity: It is harmful if swallowed.[2]

-

Reactivity: It is moisture-sensitive and reacts with water.[1][2] It is incompatible with bases, strong oxidizing agents, alcohols, and amines.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[13][14]

-

Storage: Store locked up in a dry, cool, and well-ventilated place under an inert atmosphere.[2][13] Keep containers tightly closed and protected from moisture.[13]

References

- 1. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. labproinc.com [labproinc.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Storage and Handling of Anhydrous 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous 2-Bromoisobutyryl bromide (BiBB) is a versatile reagent in organic synthesis, particularly as an initiator in atom transfer radical polymerization (ATRP). However, its utility is matched by its hazardous nature, necessitating stringent storage and handling protocols to ensure laboratory safety. This guide provides a comprehensive overview of the essential safety measures, storage conditions, and handling procedures for anhydrous 2-Bromoisobutyryl bromide.

Chemical and Physical Properties

2-Bromoisobutyryl bromide is a colorless to light yellow liquid with a pungent odor. It is a lachrymator, meaning it can cause tearing.[1][2] It is crucial to be aware of its high reactivity, especially with moisture.

Hazard Identification and Classification

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed and may cause an allergic skin reaction.[1][5] Furthermore, there is evidence to suggest it may cause genetic defects.[1][5]

Table 1: GHS Hazard Statements for 2-Bromoisobutyryl Bromide

| Hazard Code | Hazard Statement |

| H290 | May be corrosive to metals.[3] |

| H302 | Harmful if swallowed.[1][5] |

| H314 | Causes severe skin burns and eye damage.[3][4] |

| H317 | May cause an allergic skin reaction.[1][5] |

| H318 | Causes serious eye damage.[3][4] |

| H340 | May cause genetic defects.[1][5] |

Storage and Handling

Proper storage and handling are paramount to mitigate the risks associated with 2-Bromoisobutyryl bromide.

Storage Conditions

The primary concern for storing anhydrous 2-Bromoisobutyryl bromide is its sensitivity to moisture.[1][2][5][6] Contact with water will cause it to decompose, liberating toxic and corrosive gases such as hydrogen bromide.[3] Therefore, it must be stored under an inert atmosphere.[1][7]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1][7] |

| Temperature | Store in a cool, dry, and well-ventilated place. Some sources recommend storing below +30°C. | [2][6][7] |

| Container | Keep containers tightly closed and in their original packaging. | [3][7][8] |

| Location | Store in a designated corrosives area and locked up. | [4][7] |

| Compatibility | Store away from incompatible materials. | [8] |

Incompatible Materials

To prevent hazardous reactions, 2-Bromoisobutyryl bromide must be stored separately from incompatible substances.

Table 3: Incompatible Materials

| Material Class | Specific Examples |

| Water/Moisture | |

| Strong Oxidizing Agents | |

| Bases/Alkalis | |

| Alcohols | |

| Amines | |

| Metals | |

| Strong Reducing Agents |

The following diagram illustrates the incompatibility of 2-Bromoisobutyryl bromide with other substances.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. guidechem.com [guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. canbipharm.com [canbipharm.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 2-Bromoisobutyryl Bromide CAS#: 20769-85-1 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 2-Bromoisobutyryl Bromide as an Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromoisobutyryl bromide (BIBB) as a versatile initiator for Atom Transfer Radical Polymerization (ATRP). BIBB's high reactivity makes it an excellent choice for synthesizing a wide range of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2][3] This document outlines detailed protocols for various applications of BIBB in ATRP, including surface-initiated ATRP (SI-ATRP), the synthesis of block copolymers, and the preparation of functional polymers.

Introduction to 2-Bromoisobutyryl Bromide in ATRP

2-Bromoisobutyryl bromide is a highly reactive acyl bromide that serves as a precursor for forming ATRP initiators.[1][4] Its primary role is to react with molecules containing hydroxyl or amine groups to covalently attach the 2-bromoisobutyryl moiety, which then acts as the initiating site for polymer chain growth.[1][4][5] This "grafting from" approach is fundamental to many advanced applications of ATRP.[4][6]

The general ATRP process involves a reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex.[2] This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][7]

Application: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a powerful technique for modifying surfaces by grafting well-defined polymer brushes.[5][6] This method offers precise control over the thickness, density, and composition of the grafted polymer layer, making it invaluable for applications in biomaterials, sensors, and coatings.[5]

Experimental Workflow for SI-ATRP

The overall process for SI-ATRP using BIBB involves three main stages: substrate preparation, initiator immobilization, and surface-initiated polymerization.[5]

References

Application Note: A Detailed Protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) with 2-Bromoisobutyryl Bromide

Audience: Researchers, scientists, and drug development professionals.